1-Bromo-7-methyloct-2-ene
Description
1-Bromo-7-methyloct-2-ene is a brominated alkene characterized by a terminal bromine atom at position 1 and a methyl substituent at position 7 on an eight-carbon chain. Its structure combines both electrophilic (bromine) and sterically bulky (methyl) groups, influencing its reactivity and physical properties. This compound is typically synthesized via halogenation of the corresponding alkene precursor, often employing brominating agents under controlled conditions.
Properties
CAS No. |
62151-24-0 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromo-7-methyloct-2-ene |
InChI |
InChI=1S/C9H17Br/c1-9(2)7-5-3-4-6-8-10/h4,6,9H,3,5,7-8H2,1-2H3 |
InChI Key |
YFRWMCMJVRYHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-methyloct-2-ene can be synthesized through several methods. One common approach involves the bromination of 7-methyloct-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-7-methyloct-2-ene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methyloct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 7-methyloct-1,2-diene.
Addition Reactions: The double bond in 1-Bromo-7-methyloct-2-ene can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Substitution: 7-Methyloct-2-ol, 7-Methyloctanenitrile.
Elimination: 7-Methyloct-1,2-diene.
Addition: 1,2-Dibromo-7-methyloctane.
Scientific Research Applications
1-Bromo-7-methyloct-2-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound can be used to study the effects of alkyl halides on biological systems, including their interactions with enzymes and cellular components.
Medicine: Research into the pharmacological properties of derivatives of 1-Bromo-7-methyloct-2-ene may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-7-methyloct-2-ene in chemical reactions involves its electrophilic and nucleophilic properties. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the molecule allows for electrophilic addition reactions, where electrophiles attack the electron-rich π-bond, leading to the formation of new products.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromoalkenes
To contextualize the properties and reactivity of 1-bromo-7-methyloct-2-ene, we compare it with three closely related compounds:
1-Bromo-2-methyloct-2-ene
- Structural Difference : The methyl group is adjacent to the double bond (position 2), creating greater steric hindrance near the bromine atom.
- Reactivity : The proximity of the methyl group to the bromine reduces susceptibility to SN2 reactions due to steric constraints but promotes elimination (E2) pathways under basic conditions.
- Synthesis : Likely synthesized via allylic bromination or hydrobromination of 2-methyloct-2-ene, analogous to methods in .
1-Bromo-7-methylnon-2-ene
- Structural Difference : A longer carbon chain (nine carbons vs. eight), with the methyl group at position 5.
- Physical Properties : Higher molecular weight (227.1 g/mol vs. 205.1 g/mol) and boiling point due to increased van der Waals interactions.
- Reactivity : Similar bromine reactivity but slower nucleophilic substitution due to longer chain flexibility, as seen in extended alkenes .
1-Bromo-7-ethyloct-2-ene
- Structural Difference : Ethyl substituent (larger than methyl) at position 6.
- Stability : Increased steric bulk reduces thermal stability compared to 1-bromo-7-methyloct-2-ene.
Data Table: Key Properties and Reactivity
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in CH2Cl2) | Dominant Reaction Pathway |
|---|---|---|---|---|
| 1-Bromo-7-methyloct-2-ene | 205.1 | ~175–180 | High | SN2/E2 (context-dependent) |
| 1-Bromo-2-methyloct-2-ene | 205.1 | ~170–175 | Moderate | E2 > SN2 |
| 1-Bromo-7-methylnon-2-ene | 227.1 | ~190–195 | High | SN2 |
| 1-Bromo-7-ethyloct-2-ene | 219.1 | ~185–190 | Moderate | E2 |
Notes:
- Boiling points and solubility are extrapolated from analogous bromoalkenes .
- Reactivity trends align with steric and electronic factors observed in brominated alkenes .
Research Implications
- Pharmaceutical Applications : Bromoalkenes like 1-bromo-7-methyloct-2-ene serve as intermediates in drug synthesis, particularly for alkylating agents or cross-coupling reactions (e.g., Suzuki-Miyaura).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
